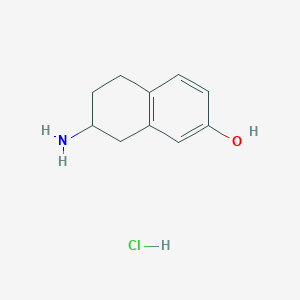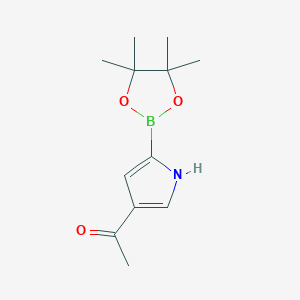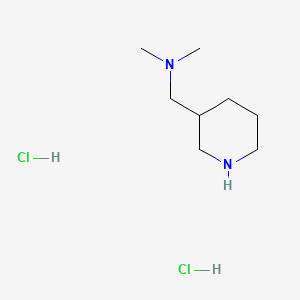
7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride is 1S/C10H13NO.ClH/c11-10-3-1-2-7-6-8(12)4-5-9(7)10;/h4-6,10,12H,1-3,11H2;1H . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 199.68 . The compound is stored at room temperature in an inert atmosphere .Applications De Recherche Scientifique
Biomedical Applications of Poly(amino acid)s
Polymers derived from amino acids, such as L-lysine, L-glutamic acid, and L-aspartic acid, have garnered attention for their biomedical applications due to their biocompatibility, biodegradability, and metabolizable degradation products. These polymers form highly branched structures, including dendrimers, dendrigrafts, and hyperbranched polymers, which have potential uses in drug and gene delivery systems. Research primarily focuses on poly(L-lysine) for nucleic acid delivery, suggesting a possible area of interest for related amino compounds in biomedical research (Thompson & Scholz, 2021).
Antitumor Efficacy of FTY720
The compound 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride, known as FTY720, demonstrates preclinical antitumor efficacy in various cancer models. Its action involves S1PR-independent mechanisms, distinct from its immunosuppressive effects. This highlights the potential of amino compounds in cancer therapy, suggesting a research avenue for similar compounds (Zhang et al., 2013).
Environmental and Toxicological Studies
Research into environmental toxins such as dioxins and herbicides underscores the importance of understanding the biochemical and molecular mechanisms underlying their effects. Such studies are crucial for evaluating the safety and environmental impact of chemical compounds, including those related to amino compounds used in agriculture or industry (Steenland et al., 2004).
Applications in Sensor Technology
The development of sensors and biosensors utilizing conducting polymers and molecularly imprinted polymers for the detection of amino acids showcases the intersection of chemistry and bioengineering. This area of research is particularly relevant for creating devices capable of detecting specific compounds, potentially including derivatives of "7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride" (Dinu & Apetrei, 2022).
Chromatographic Techniques
Advancements in chromatographic techniques, such as Hydrophilic Interaction Chromatography (HILIC), are crucial for the separation and analysis of polar compounds, including amino derivatives. These methods are essential for the purification, identification, and quantification of compounds in research and industrial applications (Jandera, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
7-amino-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h2,4,6,9,12H,1,3,5,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYNMFGNMGTBIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=C(C=C2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Acetyl-2-(2-(4-(methylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3309613.png)
![N-(4-acetamidophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B3309621.png)
![1-[(3-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3309637.png)
![N-(2-methyl-4-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3309640.png)
![1-(5-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea](/img/structure/B3309647.png)


![Methyl 6-(trifluoromethyl)-1-tosyl-1H-pyrrolo-[2,3-B]pyridine-3-carboxylate](/img/structure/B3309678.png)

